Pentyl 2-amino-3-methylbenzoate
Description
Pentyl 2-amino-3-methylbenzoate is an ester derivative of 2-amino-3-methylbenzoic acid, where the carboxylic acid group is substituted with a pentyl ester moiety. This compound combines a benzoate backbone with an amino group at position 2 and a methyl group at position 2. The pentyl chain likely enhances lipophilicity compared to shorter-chain esters, influencing bioavailability and applications in drug delivery or catalysis .
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
pentyl 2-amino-3-methylbenzoate |
InChI |
InChI=1S/C13H19NO2/c1-3-4-5-9-16-13(15)11-8-6-7-10(2)12(11)14/h6-8H,3-5,9,14H2,1-2H3 |
InChI Key |
RJLFOJRFYXZPME-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C1=CC=CC(=C1N)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Functional Group and Substituent Variations
Methyl 2-Amino-3-Hydroxybenzoate (CAS 17672-21-8)
- Structure : Differs by replacing the pentyl ester with a methyl ester and substituting the 3-methyl group with a hydroxyl.
- Molecular Formula: C₈H₉NO₃ vs. C₁₃H₁₉NO₂ for pentyl 2-amino-3-methylbenzoate.
- Properties : The hydroxyl group increases polarity and hydrogen-bonding capacity, making it more water-soluble but less stable under acidic conditions compared to the methyl or pentyl derivatives.
- Applications: Used in synthesizing heterocyclic compounds (e.g., oxazoloquinolines), as hydroxyl groups participate in cyclization reactions .
N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide
- Structure : Replaces the ester with an amide and introduces a branched hydroxyalkyl group.
- Key Feature: The N,O-bidentate directing group enables metal-catalyzed C–H bond functionalization, a property less pronounced in ester analogs like this compound.
- Synthesis: Prepared via reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol, contrasting with esterification routes used for benzoate esters .
Physicochemical and Reactivity Profiles
Industrial and Pharmacological Relevance
- Pentyl Esters : Longer alkyl chains (e.g., pentyl) improve membrane permeability, making them candidates for prodrugs or topical formulations.
- Amide vs. Ester : Amides (e.g., N-(2-hydroxyalkyl)-3-methylbenzamide) exhibit stronger coordination to metals, whereas esters are more hydrolytically labile, favoring controlled-release applications .
Q & A
Q. What protocols ensure safe handling of this compound in lab settings?
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